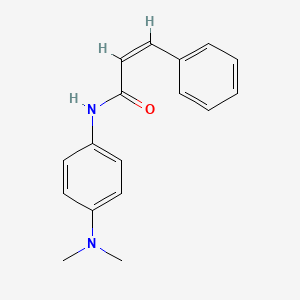
1-Fmoc-4,4-dimethyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fmoc-4,4-dimethyl-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the proline ring. This modification enhances the compound’s stability and makes it a valuable tool in peptide synthesis and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Fmoc-4,4-dimethyl-L-proline can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-L-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dioxane .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves solid-phase peptide synthesis techniques. This method allows for the efficient production of large quantities of the compound with high purity. The process includes the use of solid supports, such as resin beads, to which the proline derivative is attached and subsequently reacted with Fmoc-Cl .
化学反応の分析
Types of Reactions: 1-Fmoc-4,4-dimethyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like piperidine for the removal of the Fmoc group.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .
科学的研究の応用
1-Fmoc-4,4-dimethyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a protecting group for amines, facilitating the stepwise construction of peptides.
Biology: The compound is employed in the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: It has potential therapeutic applications, particularly in the design of novel pharmaceuticals and biologics.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Fmoc-4,4-dimethyl-L-proline primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the proline residue, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .
類似化合物との比較
Silaproline: A silicon-containing proline analogue with similar conformational properties but higher lipophilicity and resistance to biodegradation.
Fmoc-Modified Amino Acids: Other Fmoc-protected amino acids, such as Fmoc-phenylalanine and Fmoc-lysine, which are used in peptide synthesis.
Uniqueness: 1-Fmoc-4,4-dimethyl-L-proline is unique due to its specific structural modification, which imparts distinct chemical properties and reactivity. The presence of the 4,4-dimethyl group enhances its stability and makes it particularly suitable for applications requiring robust protecting groups.
特性
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDJCOWHKHEGGK-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B2367588.png)

![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)



![4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde](/img/structure/B2367597.png)

![5-[(4-fluorophenyl)methyl]-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2367599.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate](/img/structure/B2367601.png)

![N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2367604.png)

